Product packaging for Ala-argipressin(Cat. No.:CAS No. 115699-79-1)

Ala-argipressin

Cat. No.: B1665770
CAS No.: 115699-79-1
M. Wt: 1155.3 g/mol
InChI Key: LYCXWXBJDHHYTF-ARTPIOIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ala-argipressin, also referred to as 10-Ala-AVP, is a synthetic analogue of the endogenous nonapeptide hormone arginine vasopressin (AVP) . It is characterized by its high-affinity binding to the V1-vascular arginine vasopressin receptor , with a reported Kd value of 1.31 nM in A7r5 rat aortic smooth muscle cells, demonstrating its potency and specificity . In research applications, this compound is a valuable tool for studying vasopressin signaling. Its primary mechanism of action is through the V1 receptor , a G-protein coupled receptor. Upon binding, it stimulates the phospholipase C pathway , leading to the hydrolysis of phosphatidylinositol and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG) . This cascade results in the release of intracellular calcium stores. In A7r5 cells, this compound stimulates intracellular calcium release with an EC50 of 5 nM, making it a key compound for investigating calcium-mediated signaling in vascular smooth muscle and other cell types . Researchers utilize this peptide to explore the physiological and pathophysiological roles of V1 receptor activation, including vasoconstriction, blood pressure regulation, and cellular stress responses . The molecular formula of this compound is C49H70N16O13S2, and it has a molecular weight of 1155.31 g/mol . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H70N16O13S2 B1665770 Ala-argipressin CAS No. 115699-79-1

Properties

CAS No.

115699-79-1

Molecular Formula

C49H70N16O13S2

Molecular Weight

1155.3 g/mol

IUPAC Name

N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-19-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H70N16O13S2/c1-25(50)40(70)63-34-23-79-80-24-35(48(78)65-18-6-10-36(65)47(77)59-29(9-5-17-56-49(54)55)41(71)57-22-39(53)69)64-45(75)33(21-38(52)68)62-42(72)30(15-16-37(51)67)58-43(73)31(19-26-7-3-2-4-8-26)60-44(74)32(61-46(34)76)20-27-11-13-28(66)14-12-27/h2-4,7-8,11-14,25,29-36,66H,5-6,9-10,15-24,50H2,1H3,(H2,51,67)(H2,52,68)(H2,53,69)(H,57,71)(H,58,73)(H,59,77)(H,60,74)(H,61,76)(H,62,72)(H,63,70)(H,64,75)(H4,54,55,56)/t25-,29-,30-,31-,32-,33-,34-,35-,36?/m0/s1

InChI Key

LYCXWXBJDHHYTF-ARTPIOIJSA-N

SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)N

Canonical SMILES

CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

ACYFQNCPRG

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-Ala-argipressin
10-ALA-AVP
Ala-Arg(8)-vasopressin
Ala-argipressin
arginine vasopressin, Ala(10)-
argipressin, Ala(10)-
argipressin, Ala-
argipressin, alanine(10)-
argipressin, alanine-

Origin of Product

United States

Structure Activity Relationship Sar Studies of Ala Argipressin and Arginine Vasopressin Analogues

Impact of N-Terminal Alanine (B10760859) Extension on Biological Activities and Selectivity

The addition of an alanine residue to the N-terminus of arginine vasopressin, forming Ala-argipressin (Ala-AVP), has been shown to modulate its biological activity. Early research into N-terminally extended AVP analogues, including Ala-AVP, demonstrated that such modifications are tolerated, though they can influence the peptide's potency. In a study examining the hydroosmotic activity of AVP analogues in the frog urinary bladder, Ala-AVP was found to stimulate osmotic water flux. nih.gov However, this effect was observed at concentrations 200 times higher than that of native AVP, indicating that the N-terminal alanine extension reduces the analogue's potency in this assay. nih.gov This suggests that the N-terminal extension of the vasopressin molecule does not abolish its ability to induce a V2 receptor-mediated response, but it does significantly diminish its efficacy. nih.gov

Further insights into the effects of N-terminal extensions come from the study of related compounds, such as Ala-Gly-[Arg8]-vasopressin. This peptide, isolated from bovine neurohypophysis, demonstrated natriuretic properties comparable to synthetic arginine vasopressin. nih.gov A notable difference, however, was its reduced pressor response at natriuretic doses in canine models. nih.gov This finding suggests that N-terminal extensions can alter the selectivity of the analogue, potentially favoring V2 receptor-mediated actions (natriuresis) over V1a receptor-mediated effects (vasoconstriction).

The N-terminal region of AVP is a critical site for receptor interaction, and modifications in this area can lead to significant changes in the pharmacological profile of the resulting analogue. The introduction of bulky or conformationally constrained residues at the N-terminus has been a strategy to develop receptor-selective antagonists. nih.govresearchgate.net While the simple addition of an alanine residue in this compound appears to primarily impact potency, it underscores the sensitivity of the vasopressin receptors to structural changes in this part of the peptide.

Positional Substitution Effects on Receptor Selectivity and Functional Profiles

The quest for receptor-selective vasopressin analogues has led to a wide array of substitutions at various positions within the AVP sequence. These modifications have profound effects on the resulting analogue's affinity for V1a, V1b, and V2 receptors, as well as their functional profile as agonists or antagonists. nih.gov

For instance, modifications at position 2 have been extensively studied. The substitution of the native phenylalanine with residues like N-methylphenylalanine has been explored to understand the role of N-methylation of peptide bonds. nih.gov These changes can significantly impact the biological activity, with some analogues showing weak antiuterotonic activity. nih.gov The introduction of conformationally constrained dipeptide fragments at positions 2 and 3 has also been used to create V1a antagonists. researchgate.net

Position 4, occupied by glutamine in AVP, has also been a target for modification. Substituting glutamine with more lipophilic amino acids like valine in deamino-arginine-vasopressin has been shown to enhance the duration of its antidiuretic action while decreasing vasopressor activity. This highlights a strategy to improve selectivity for V2 receptors.

The substitution of L-arginine at position 8 with D-arginine is a well-known modification that dramatically reduces the vasopressor (V1a-mediated) activity while retaining or even enhancing the antidiuretic (V2-mediated) activity. mdpi.com This substitution, often combined with deamination of the N-terminal cysteine, is a hallmark of the highly selective V2 agonist desmopressin (B549326). mdpi.com

Correlation between Peptide Structure and In Vitro Biological Efficacy

The in vitro biological efficacy of vasopressin analogues is a direct consequence of their three-dimensional structure and the resulting interactions with receptor binding pockets. The conformation of the peptide, influenced by the sequence of amino acids, determines its ability to bind to and activate or block the vasopressin receptors.

Studies using techniques like alanine-scanning mutagenesis have been instrumental in identifying key residues for biological function. mdpi.com In this method, each amino acid is systematically replaced with alanine to assess its contribution to the peptide's activity. mdpi.com For example, an alanine-scan of dDAVP revealed that amino acids in the cyclic portion of the peptide are crucial for its antiproliferative activity, which is mediated through the V2 receptor. mdpi.com

The introduction of bulky and hydrophobic residues in the N-terminal part of neurohypophysial hormones is a strategy to restrict the peptide's mobility and influence its interaction with the cell membrane, which can be an important factor for its biological activity. nih.gov The nature of the amino acid at position 2, for instance, can significantly influence whether the analogue acts as an agonist or an antagonist. The substitution with proline derivatives at this position has been shown to yield analogues with potent and selective antioxytocic properties. glpbio.com

Rational Design of Vasopressin Analogues for Desired Biological Properties

The accumulated knowledge from SAR studies has enabled the rational design of vasopressin analogues with specific, predetermined biological properties. This approach moves beyond random screening and involves the deliberate modification of the AVP structure to achieve a desired therapeutic profile. glpbio.com

The design of selective V2 receptor agonists, such as desmopressin, is a prime example of rational design. By combining deamination at position 1 (to increase half-life) and substitution of L-arginine with D-arginine at position 8 (to reduce V1a activity), a potent and selective antidiuretic agent was created. mdpi.com

Similarly, the development of V1a receptor antagonists has been guided by SAR principles. By introducing bulky substituents at the N-terminus and modifying other key positions, researchers have been able to design compounds that block the pressor effects of vasopressin. researchgate.net

The process of rational design often involves a combination of chemical synthesis, in vitro and in vivo testing, and computational modeling. Molecular modeling can provide insights into how a particular structural change might affect the peptide's conformation and its fit within the receptor's binding site, thereby guiding the synthetic efforts. mdpi.com

The ultimate goal of these design strategies is to create analogues with high receptor selectivity and a favorable pharmacokinetic profile, leading to more effective and safer therapeutic agents for a range of conditions, from diabetes insipidus to septic shock. youtube.com

Cellular and Molecular Mechanisms of Action of Ala Argipressin

Intracellular Signaling Cascades Triggered by Vasopressin Receptor Activation

The binding of Ala-argipressin to its receptors initiates a conformational change in the receptor, which in turn activates associated heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype, leading to distinct downstream signaling cascades. wikipedia.orgworldscientific.com

The vasopressin receptor subtypes are primarily linked to two major G protein families: Gq/11 and Gs. wikipedia.orgmcw.edu

V1 Receptors and the Gq Pathway : The V1a and V1b receptors couple to G proteins of the Gq/11 family. nih.govwikipedia.org Upon activation, the Gαq subunit stimulates the enzyme phospholipase C (PLC). mcw.edunih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org This pathway is central to the vasoconstrictor and mitogenic effects of this compound. cvphysiology.comnih.gov

V2 Receptors and the Gs Pathway : The V2 receptor, predominantly found in the renal collecting ducts, couples to the Gs family of G proteins. wikipedia.orgmcw.edu Activation of the Gαs subunit stimulates the enzyme adenylate cyclase. wikipedia.orgmcw.edu This leads to the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger that mediates the antidiuretic effects of the hormone. wikipedia.orgwikipedia.org Interestingly, the V2 receptor can continue to activate Gs even after being internalized, forming a "mega-complex" with β-arrestin and the heterotrimeric Gs protein. wikipedia.org

Receptor SubtypeCoupled G ProteinPrimary Effector EnzymeKey Second MessengersPrimary Location Example
V1aGq/11Phospholipase C (PLC)Inositol Trisphosphate (IP3), Diacylglycerol (DAG)Vascular Smooth Muscle
V2GsAdenylate CyclaseCyclic AMP (cAMP)Renal Collecting Duct

The modulation of adenylate cyclase activity is a hallmark of V2 receptor signaling. wikipedia.org this compound binding to V2 receptors in the kidney leads to a Gs-mediated stimulation of adenylate cyclase, resulting in a significant increase in the intracellular concentration of cyclic AMP (cAMP). mcw.eduwikipedia.orgnih.gov This elevation in cAMP is a critical step in the process of increasing water reabsorption in the kidneys. cvphysiology.comwikipedia.org The increased cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the aquaporin-2 water channel. mcw.edu Conversely, specific antagonists can inhibit this AVP-induced activation of adenylate cyclase, blocking the cellular action of the hormone. nih.gov While V2 receptor activation robustly stimulates adenylate cyclase, stimulation of the V1a receptor has virtually no effect on intracellular cAMP levels. nih.gov

Activation of V1a receptors by this compound triggers the activation of several phospholipase enzymes. nih.gov

Phospholipase C (PLC) : As a canonical part of the Gq pathway, PLC is robustly activated following V1 receptor stimulation. mcw.edunih.gov It cleaves PIP2 to generate IP3 and DAG, initiating the calcium and protein kinase C signaling arms. nih.govwikipedia.org

Phospholipase D (PLD) : Studies in A7r5 aortic smooth muscle cells have demonstrated that this compound stimulates a transphosphatidylation reaction, which is indicative of phospholipase D activation. nih.gov

Phospholipase A2 (PLA2) : In Chinese Hamster Ovary (CHO) cells stably expressing the cloned V1a receptor, this compound was found to stimulate the release of arachidonic acid, a direct indicator of phospholipase A2 activation. nih.gov

The stimulation of these phospholipases indicates that V1 receptor activation leads to a complex and multifaceted lipid-based signaling response. nih.govnih.gov

PhospholipaseActivating ReceptorMechanism/ProductCellular Model
Phospholipase C (PLC)V1aHydrolyzes PIP2 into IP3 and DAGVascular Smooth Muscle Cells
Phospholipase D (PLD)V1aCatalyzes transphosphatidylationA7r5 Aortic Smooth Muscle Cells
Phospholipase A2 (PLA2)V1aStimulates arachidonic acid releaseCHO Cells with V1a Receptor

A primary consequence of V1 receptor-Gq-PLC activation is the rapid production of inositol 1,4,5-trisphosphate (IP3). nih.govnih.gov IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). nih.govnih.gov This binding opens calcium channels, leading to a rapid release of stored Ca2+ into the cytosol, causing a sharp increase in the intracellular calcium concentration. cvphysiology.comnih.govphysiology.org This mobilization of intracellular calcium is a critical signal for a variety of cellular processes, including muscle contraction in vascular smooth muscle cells. nih.govnih.gov Studies have shown that this IP3-mediated calcium release is a transient event, often followed by a sustained phase of elevated calcium that depends on the influx of extracellular calcium through receptor-operated channels. nih.gov

Transcriptomic and Gene Expression Regulation in Cellular Models

This compound can exert long-term effects by modulating gene expression. This regulation can occur through various mechanisms, including the direct action of signaling intermediates on transcription factors.

A notable example of this compound's effect on the transcriptome comes from a study on a valproic acid (VPA)-induced rat model of autism. nih.gov RNA-sequencing analysis of the prefrontal cortex revealed that treatment with this compound led to significant changes in gene expression. The treatment was found to improve synaptic and axon dysplasia and promote the development of oligodendrocytes by regulating multiple signaling pathways. nih.gov

Another well-established example of gene regulation is the effect of this compound on the kidneys. Acting via the V2 receptor and the subsequent increase in cAMP, this compound increases the transcription of the gene for aquaporin-2 (AQP2). wikipedia.org This leads to a greater number of AQP2 water channels being synthesized and inserted into the apical membrane of collecting duct cells, enhancing the capacity for water reabsorption. wikipedia.org

Cellular ModelKey FindingsRegulated Genes/Pathways
Prefrontal Cortex (Rat Autism Model)Improved synaptic and axon dysplasia; promoted oligodendrocyte development. nih.govGenes related to synaptic function, axon guidance, and myelin development. nih.gov
Renal Collecting Duct CellsIncreased water permeability. wikipedia.orgIncreased transcription of the Aquaporin-2 (AQP2) gene. wikipedia.org

Modulation of Cell Proliferation and Differentiation

Beyond its classical hormonal roles, this compound has been identified as a modulator of cell growth and differentiation in various tissues.

Mesangial Cell Proliferation : In the kidney, this compound acts as a potent mitogen for glomerular mesangial cells. nih.gov This proliferative effect is mediated by the transactivation of the epidermal growth factor receptor (EGF-R). This, in turn, activates downstream signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K) pathways, both of which are crucial for cell cycle progression. nih.gov

Erythroid Progenitor Proliferation and Differentiation : A significant role for this compound has been discovered in hematopoiesis. It stimulates the proliferation and differentiation of red blood cell precursors, helping to improve recovery from anemia. nih.gov All three vasopressin receptor subtypes are expressed on human and mouse hematopoietic stem and progenitor cells, with the V1b receptor appearing to play a key role. The mechanism involves the phosphorylation of STAT5 (Signal Transducer and Activator of Transcription 5), a pathway also utilized by erythropoietin (EPO). nih.gov

Cell TypeEffectKey Mediating Pathways
Glomerular Mesangial CellsStimulates ProliferationEGF-R transactivation, Ras-MAPK, PI3K. nih.gov
Red Blood Cell PrecursorsStimulates Proliferation and DifferentiationAVPR1B activation, STAT5 phosphorylation. nih.gov

Regulation of Cellular Calcium Homeostasis

The neuropeptide this compound, a potent analogue of Arginine Vasopressin (AVP), plays a critical role in maintaining cellular calcium homeostasis. Its mechanism is primarily mediated through its interaction with specific cell surface receptors, which triggers a cascade of intracellular signaling events, ultimately leading to a significant increase in cytosolic calcium concentration ([Ca²⁺]i). This process involves the mobilization of calcium from internal stores and the influx of calcium from the extracellular environment.

The entire signaling pathway is initiated by the binding of this compound to the vasopressin V1a receptor (AVPR1A), a G protein-coupled receptor (GPCR). nih.govuniprot.orgwikipedia.org The V1a receptor is predominantly found in vascular smooth muscle cells, platelets, and liver cells. nih.govdrugbank.com Upon binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein, specifically the Gq/11 alpha subunit. uniprot.orgwikipedia.org

Activation of Gq/11 subsequently stimulates the membrane-bound enzyme phospholipase C (PLC). drugbank.comnih.govnih.gov PLC acts on the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), hydrolyzing it into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). drugbank.comwikipedia.org

These two second messengers follow divergent paths to elevate intracellular calcium:

Inositol 1,4,5-trisphosphate (IP3) and Intracellular Calcium Release: As a water-soluble molecule, IP3 diffuses from the plasma membrane through the cytoplasm to the endoplasmic reticulum (ER). wikipedia.org It binds to and activates IP3 receptors (IP3Rs), which are ligand-gated Ca²⁺ channels located on the ER membrane. wikipedia.orgnih.gov This binding prompts the rapid release of stored Ca²⁺ from the ER into the cytosol, causing a transient spike in the intracellular calcium concentration. wikipedia.orgnih.gov Studies in rat corticotropes have demonstrated that the AVP-triggered Ca²⁺ signal can be elicited even in the absence of extracellular calcium and is mimicked by the intracellular application of IP3, confirming the role of intracellular stores. nih.gov

Diacylglycerol (DAG) and Extracellular Calcium Influx: DAG remains embedded in the plasma membrane where, in conjunction with the initial rise in Ca²⁺, it activates protein kinase C (PKC). nih.govnih.gov Activated PKC can then phosphorylate various downstream targets, including L-type calcium channels. nih.gov Research on cultured cortical neurons has shown that V1a receptor activation leads to a sustained increase in intracellular calcium that is dependent on the influx of extracellular calcium through L-type calcium channels. nih.gov This influx was found to be blocked by both a PLC inhibitor and a PKC inhibitor, indicating that the entire cascade, from V1a receptor to PKC, is necessary for this entry of extracellular calcium. nih.gov

Furthermore, the depletion of ER calcium stores can trigger another mechanism of calcium entry known as store-operated calcium entry (SOCE). nih.gov This process involves the sensing of low Ca²⁺ levels in the ER, which then activates specific calcium channels on the plasma membrane to allow for further Ca²⁺ influx, sustaining the elevated cytosolic calcium levels. nih.gov AVP-induced calcium oscillations in inner medullary collecting duct cells have been shown to require this extracellular calcium entry, which resembles SOCE. nih.gov

Table 1: Key Molecules in this compound-Mediated Calcium Signaling

Molecule Type Function
This compound Neuropeptide Binds to and activates the V1a receptor.
V1a Receptor (AVPR1A) G Protein-Coupled Receptor Transduces the extracellular signal by activating Gq/11 protein. nih.govwikipedia.org
Gq/11 G Protein Activates Phospholipase C (PLC). uniprot.org
Phospholipase C (PLC) Enzyme Hydrolyzes PIP2 into IP3 and DAG. drugbank.comnih.gov
Phosphatidylinositol 4,5-bisphosphate (PIP2) Membrane Phospholipid Substrate for PLC. drugbank.comwikipedia.org
Inositol 1,4,5-trisphosphate (IP3) Second Messenger Diffuses to the ER and triggers the release of stored Ca²⁺. wikipedia.orgnih.gov
Diacylglycerol (DAG) Second Messenger Activates Protein Kinase C (PKC) at the plasma membrane. drugbank.comwikipedia.org
Protein Kinase C (PKC) Enzyme (Kinase) Phosphorylates target proteins, including L-type calcium channels, promoting Ca²⁺ influx. nih.gov

| Calcium (Ca²⁺) | Ion / Second Messenger | The ultimate effector, leading to various cellular responses. frontiersin.org |

Table 2: Summary of Research Findings on Vasopressin-Induced Calcium Signaling

Study Focus Cell Type Key Findings Reference
V1aR-Induced Ca²⁺ Influx Cultured Cortical Neurons V1a agonist-induced rise in intracellular Ca²⁺ is blocked by L-type calcium channel blockers. The mechanism is dependent on both PLC and PKC activation. nih.gov
AVP-Induced Ca²⁺ Oscillations Rat Inner Medullary Collecting Duct AVP causes Ca²⁺ oscillations that depend on both release from intracellular stores (via the cADPR/RyR pathway) and store-operated calcium entry (SOCE) from the extracellular space. nih.gov
PLC Activation by Vasopressin WRK1 Cell Plasma Membranes Vasopressin rapidly stimulates the production of inositol trisphosphate in a concentration-dependent manner, an effect requiring GTP. nih.gov

In Vitro Functional Characterization of Ala Argipressin

Studies on Isolated Vascular Preparations (e.g., Rat Tail Artery Constriction)

Research on isolated rat tail artery preparations has been a valuable in vitro model to assess the direct vasoconstrictor activity of Ala-argipressin and compare it to its parent compound, arginine-vasopressin (AVP).

In one study, the constrictory activity of this compound, along with two other AVP analogues (Ser-Ala-AVP and Thr-Ser-Ala-AVP), was investigated. nih.gov These analogues are extended by one to three amino acids, reflecting the sequence of the bovine arginine-vasopressin neurophysin II precursor. nih.gov The study revealed that while this compound exhibited pressor activity when administered intravenously to rats, its direct constrictory potency on the isolated rat tail artery was lower than that of AVP. nih.gov

Despite its lower individual potency, a key finding was the strong interaction of this compound with native AVP. nih.gov The net effect of this interaction was complex and dependent on the concentrations of both this compound and AVP. nih.gov This suggests that this compound can modulate the vascular response to the endogenous hormone, an important consideration for its potential physiological or pharmacological effects. The isolated rat tail artery model provides a controlled environment to study these direct vascular effects, independent of systemic physiological responses. nih.govnih.gov

Table 1: Comparative Pressor and Antidiuretic Activities of AVP Analogues

CompoundPressor Activity (IU/µmol)Antidiuretic Activity (IU/µmol)
Ala-AVP 14752
Ser-Ala-AVP 109130
Thr-Ser-Ala-AVP 8648
Data sourced from Lammek et al. (1987) as cited in the research article. nih.gov

Effects on Cardiomyocyte Electrical Activity and Calcium Dynamics

The influence of this compound's parent compound, AVP, on cardiomyocyte function provides a framework for understanding its potential cardiac effects. Studies on isolated rabbit pulmonary vein (PV) cardiomyocytes have shown that AVP directly modulates electrical activity and calcium (Ca2+) homeostasis, which are critical for normal heart rhythm. researchgate.netnih.gov

AVP was found to increase the beating rate of PV cardiomyocytes in a dose-dependent manner. nih.gov This arrhythmogenic effect is associated with dysregulated Ca2+ handling. nih.gov Specifically, AVP-treated cardiomyocytes exhibited smaller Ca2+ transients, reduced sarcoplasmic reticulum (SR) Ca2+ content, and an increased Ca2+ leak. researchgate.net These changes in calcium dynamics can contribute to the development of cardiac arrhythmias. researchgate.netnih.gov

Mechanistically, AVP's effects on cardiomyocytes are mediated through the vasopressin V1a receptor. nih.gov The activation of this receptor leads to an increase in the late sodium (Na+) current and the Na+/Ca2+ exchanger (NCX) current. researchgate.net Furthermore, Western blot analysis revealed that AVP treatment increased the expression of NCX and the phosphorylation of CaMKII, a key regulator of calcium signaling in heart cells. researchgate.net The process of excitation-contraction coupling, where an electrical stimulus is converted into mechanical contraction, is fundamentally dependent on precise calcium signaling. youtube.com

Table 2: Effects of AVP on Pulmonary Vein Cardiomyocyte Electrophysiology and Calcium Homeostasis

ParameterEffect of AVP (1 µM)
Beating Rate Increased
Late Na+ Current Increased
Na+/Ca2+ Exchanger (NCX) Current Increased
Ca2+i Transients Decreased
Sarcoplasmic Reticulum (SR) Ca2+ Content Decreased
Ca2+ Leak Increased
NCX Protein Expression Increased
p-CaMKII/CaMKII Ratio Increased
Data derived from studies on isolated rabbit pulmonary vein cardiomyocytes. researchgate.net

Pancreatic Islet Cell Responses: Insulin (B600854) and Glucagon (B607659) Secretion

The role of arginine-vasopressin (AVP), the parent compound of this compound, in regulating pancreatic islet cell function is complex and glucose-dependent. AVP has been shown to influence the secretion of both insulin from β-cells and glucagon from α-cells. mdpi.com

Studies have demonstrated that AVP receptors, specifically V1a, V1b, and V2, are present on murine islets and in both rodent and human β-cell lines. nih.gov AVP can induce concentration-dependent increases in insulin secretion from these cells. nih.gov This insulinotropic action is enhanced in the presence of IBMX (a phosphodiesterase inhibitor) and KCl (which causes depolarization), and is associated with increased cAMP production and intracellular Ca2+ levels. nih.gov Interestingly, while AVP stimulates insulin release, some studies have reported it has no effect on glucagon secretion. nih.gov

However, other research indicates that AVP is a physiological regulator of glucagon secretion, particularly during hypoglycemia. nih.govnih.gov In the perfused mouse pancreas, AVP stimulated a biphasic release of glucagon. nih.gov The α-cells of the pancreas express high levels of the vasopressin 1b receptor (V1bR), and antagonism of this receptor reduces AVP-mediated glucagon release. nih.govnih.gov The effect of AVP appears to be context-dependent; at elevated glucose concentrations, it promotes insulin secretion, while at low glucose levels, it enhances glucagon release. mdpi.com Arginine itself is a known potent stimulator of both glucagon and insulin secretion, and its transport into islet cells is a critical step in this process. nih.govadameetingnews.org

Table 3: Summary of AVP Effects on Pancreatic Islet Cells

Cell TypeHormoneEffect of AVPMediating ReceptorsIntracellular Signaling
β-cell InsulinStimulation (glucose-dependent)V1a, V1b, Oxytocin (B344502) Receptor↑ cAMP, ↑ [Ca2+]i
α-cell GlucagonStimulation (especially in hypoglycemia)V1b↑ [Ca2+]i
This table synthesizes findings from multiple in vitro studies. mdpi.comnih.govnih.gov

Investigations in Serotonergic Cell Lines

The interaction between the vasopressin and serotonin (B10506) (5-HT) systems is crucial for regulating various behaviors, and in vitro studies on cell lines and primary neurons help to elucidate the underlying mechanisms. Arginine-vasopressin (AVP), the parent compound of this compound, is known to facilitate certain behaviors through the V1a receptor, while serotonin, particularly acting through the 5-HT1B receptor, often has opposing effects. nih.gov

In vitro electrophysiological studies on neonatal rat dorsal raphe nucleus (DRN), a major source of serotonergic neurons, have shown that AVP is strongly excitatory. nih.gov AVP increases excitatory synaptic inputs to 5-HT neurons via V1a receptors and promotes their action potential firing. nih.gov This is achieved through a combination of effects on glutamatergic synaptic transmission and a direct increase in the excitability of the serotonergic neurons themselves. nih.gov

These findings from primary neuronal cultures are consistent with the broader understanding that AVP and serotonin have counteracting roles in certain neural circuits. nih.gov For instance, if V1a and 5-HT1B receptors are co-expressed on the same neuron, serotonin may offset the excitatory effects of AVP. nih.gov The study of these interactions in specific cell lines and neuronal populations is essential for understanding the integrated control of complex neurological functions. nih.govnih.gov

Studies on Non-Neuronal Cells of Dorsal Root Ganglion

Research has revealed that arginine-vasopressin (AVP) can induce responses in non-neuronal cells, specifically glial cells, within the dorsal root ganglion (DRG). In vitro studies using cultured cells from rat DRG have shown for the first time that AVP can cause an increase in intracellular Ca2+ concentration ([Ca2+]i) in these non-neuronal cells. nih.gov

The [Ca2+]i response to AVP was found to be concentration-dependent, occurring over a range of 100 pM to 1 µM. nih.gov Further investigation using immunostaining with an anti-S-100 antibody, a marker for certain glial cells, revealed that over 70% of these S-100 positive cells were responsive to AVP. nih.gov This indicates that AVP can directly modulate the activity of DRG glial cells. nih.gov

The expression of V1a receptor mRNA was sustained throughout the culture period of the DRG cells, suggesting that the observed effects of AVP are mediated through the activation of this receptor subtype. nih.gov While other studies have focused on the effects of AVP on the neurons within the DRG, showing that it can induce hyperpolarization by increasing K+ outflow through V1 receptors, this research highlights a distinct role for AVP in modulating the function of the surrounding glial cell population. nih.govnih.gov

In Vivo Physiological Effects and Animal Model Studies of Ala Argipressin and Analogues

Central Nervous System (CNS) Mediated Effects in Rodent Models

Research in rodent models has been instrumental in elucidating the neuromodulatory roles of AVP, affecting a range of behaviors and neural pathways.

Arginine vasopressin has demonstrated antinociceptive, or pain-reducing, effects in mice. nih.govnih.gov Studies utilizing the hot-plate test and the acetic acid abdominal constriction test have shown that AVP can produce antinociception. nih.gov This effect was found to be sensitive to a vasopressin V1 receptor antagonist, deamino(CH2)5Tyr(Me) arginine vasopressin, indicating the pathway of its action. However, the opioid antagonist naloxone did not block these effects, suggesting that AVP's analgesic properties are not mediated by opioid pathways. nih.gov While AVP at high doses is antinociceptive, it does not appear to mediate stress-induced antinociception in mice. nih.govnih.gov

AVP and its analogues play a significant role in complex social behaviors and cognitive processes in rodents. thetransmitter.orgfrontiersin.org

Social Behavior: In rodent models, AVP is crucial for regulating social behaviors such as social recognition, communication, aggression, and parental care. frontiersin.org For instance, studies in rats have shown that blocking vasopressin in the olfactory bulb impairs the ability to recognize other rats by smell, disrupting social recognition. thetransmitter.org Furthermore, in rat models of autism spectrum disorder (ASD), AVP treatment has been shown to significantly improve social interaction disorders and stereotypical behaviors. nih.govnih.govfrontiersin.orgnih.gov

Cognitive Functions: The vasopressin system is closely linked to learning and memory. nih.gov AVP(4-8), a peptide fragment of AVP, has been shown to improve working memory and long-term spatial memory in an APP/PS1 mouse model of Alzheimer's disease. nih.gov The effects of vasopressin on learning and memory processes, including memory extinction, can be variable. researchgate.net Fear extinction, a form of inhibitory learning, is a critical process for adaptive behavior, and its impairment is a feature of certain anxiety disorders. nih.gov Rodent models are essential for studying the neural circuits and molecular mechanisms underlying fear extinction and for testing potential therapeutic interventions that may involve the vasopressin system. nih.gov

Transcriptome analysis in rodent models has revealed how AVP can induce widespread changes in gene expression in key brain regions associated with social behavior and emotional regulation.

Amygdala: In a valproic acid (VPA)-induced rat model of autism, treatment with AVP led to significant improvements in social behavior. nih.govfrontiersin.org Transcriptome analysis of the amygdala in these rats revealed that AVP treatment significantly improved deficits in oligodendrocyte (OL) development and function. nih.govfrontiersin.org Gene Set Enrichment Analysis (GSEA) showed that pathways related to OL differentiation and axon ensheathment were inhibited in the autism model group and that these deficits were ameliorated by AVP treatment. nih.govfrontiersin.org

Prefrontal Cortex (PFC): Similar transcriptomic changes were observed in the prefrontal cortex of VPA-induced autism model rats. nih.govnih.gov AVP treatment was found to significantly improve synaptic and axon dysplasia and promote oligodendrocyte development in the PFC. nih.govnih.gov These changes were mediated by the regulation of multiple signaling pathways. nih.govnih.gov This provides a mechanistic framework for understanding how AVP can improve social interaction disorders. nih.gov

Brain RegionAnimal ModelKey Transcriptomic Findings after AVP TreatmentAssociated Behavioral Outcome
Amygdala VPA-induced autism rat modelImproved oligodendrocyte (OL) differentiation and axon ensheathment. nih.govfrontiersin.orgAmelioration of impaired social behaviors. nih.govfrontiersin.org
Prefrontal Cortex VPA-induced autism rat modelImproved synaptic and axon dysplasia; promotion of oligodendrocyte development. nih.govnih.govImprovement in social interaction disorders. nih.govnih.gov

Cardiovascular System Regulation in Animal Models

Ala-argipressin analogues, particularly AVP, are potent regulators of the cardiovascular system, primarily through their vasoconstrictive effects.

AVP is a powerful systemic vasoconstrictor, leading to significant alterations in hemodynamic parameters across various animal models. nih.gov

In conscious dogs, AVP induces dose-related increases in mean arterial pressure and total peripheral resistance, accompanied by decreases in heart rate and cardiac output. scilit.com Similarly, in a porcine model of one-lung ventilation, AVP infusion sufficient to double the mean arterial pressure caused a significant decrease in cardiac output. nih.gov In porcine models of cardiac arrest, AVP administration was shown to improve coronary perfusion pressure and myocardial blood flow, which are critical for successful resuscitation. ahajournals.orgahajournals.org

Table: Hemodynamic Effects of Arginine Vasopressin in a Porcine Model Data from a study on one-lung ventilation.

Hemodynamic ParameterBefore AVP InfusionDuring AVP InfusionP-value
Cardiac Output (l/min) 3.8 +/- 1.12.7 +/- 0.7<0.001
Pulmonary Artery Pressure (mmHg) 24 +/- 224 +/- 30.682
Mixed-Venous Oxygen Tension (mmHg) 39.1 +/- 5.834.4 +/- 50.003

The potent vasoconstrictor effects of AVP lead to significant redistribution of blood flow among different organ systems.

Splanchnic Blood Flow: AVP significantly impacts blood flow to the splanchnic circulation. In a porcine model of cardiopulmonary resuscitation, AVP resulted in a significantly lower superior mesenteric artery blood flow compared to epinephrine. nih.gov Studies in conscious dogs have also shown that intra-arterial infusion of AVP can reduce blood flow to specific areas of the pancreas. nih.gov

Renal Blood Flow: The effects on renal blood flow are complex. AVP has been shown to reduce medullary blood flow in rats through direct vasoconstriction of the medullary microcirculation. nih.gov In a canine model with raised intra-abdominal pressure, using AVP to restore abdominal perfusion pressure did not improve the reduced renal blood flow. nih.gov However, in a porcine model of post-resuscitation syndrome, the combination of AVP and noradrenaline was found to improve renal blood flow and diuresis compared to noradrenaline alone. nih.gov

Cerebral Blood Flow: In conscious goats, AVP injected into the cerebral circulation produced dose-dependent decreases in cerebral blood flow and corresponding increases in cerebrovascular resistance. nih.gov This suggests a direct vasoconstrictive effect on the cerebral vasculature. nih.gov Conversely, in a porcine model, the combination of AVP and noradrenaline was associated with a reduction in carotid blood flow. nih.gov

Vascular BedAnimal ModelEffect of Arginine Vasopressin
Splanchnic (Superior Mesenteric Artery) PigDecreased blood flow compared to epinephrine. nih.gov
Renal (Medullary) RatDecreased blood flow via direct vasoconstriction. nih.gov
Cerebral GoatDecreased blood flow and increased vascular resistance. nih.gov

Endocrine and Metabolic System Modulation

This compound, also known as Arginine Vasopressin (AVP), and its analogues exert significant influence over the endocrine and metabolic systems. These peptides are crucial in maintaining homeostasis through complex interactions with various hormonal axes and metabolic pathways. Research has demonstrated their roles in regulating glucose balance and stimulating the release of key pituitary hormones.

Glucose Homeostasis Regulation

This compound plays a multifaceted role in the regulation of glucose metabolism, with effects mediated through different receptor subtypes in various tissues. mdpi.comfrontiersin.org It can directly influence blood glucose levels by acting on the liver and pancreas. frontiersin.org In the liver, this compound binds to V1a receptors (V1aR), stimulating glycogenolysis and gluconeogenesis, which leads to the release of glucose into the bloodstream. mdpi.comfrontiersin.org In the pancreas, it acts on V1b receptors (V1bR) located on the alpha-cells to stimulate the secretion of glucagon (B607659), a hormone that further promotes hepatic glucose production. frontiersin.orgnih.gov

Studies in animal models have provided detailed insights into these mechanisms. For instance, research has shown that activating AVP neurons in vivo leads to an increase in blood glucose, an effect that is blocked by antagonists for either the glucagon receptor or the V1bR. nih.gov Furthermore, this compound is a key mediator in the counter-regulatory release of glucagon during hypoglycemia. nih.gov This hormonal response to low blood sugar is significantly diminished in the absence of proper this compound signaling. nih.gov

Investigations using receptor-deficient mouse models have further clarified the distinct roles of the V1a and V1b receptors in glucose homeostasis.

ModelKey Findings in Glucose HomeostasisReference
V1a Receptor-Deficient (V1aR-/-) Mice Showed slightly increased plasma glucose levels under both fasting and feeding conditions. oup.com These mice also exhibited impaired glucose tolerance. frontiersin.org frontiersin.orgoup.com
V1b Receptor-Deficient (V1bR-/-) Mice Exhibited decreased fasting levels of glucagon, insulin (B600854), and glucose. frontiersin.org Glucagon secretion during insulin-induced hypoglycemia was reduced by 65% compared to wild-type mice. nih.gov frontiersin.orgnih.gov
Wild-Type Mice with V1bR Antagonist (SSR149415) Showed a 60% reduction in glucagon secretion during insulin-induced hypoglycemia. nih.gov nih.gov

These findings underscore a complex regulatory system where this compound, through its V1a receptor, contributes to elevating blood glucose, while its interaction with the V1b receptor is crucial for the glucagon response to hypoglycemia. frontiersin.orgnih.govoup.com Some studies suggest this compound may also indirectly influence insulin release, potentially by potentiating the paracrine production of glucagon, which then activates GLP-1 receptors. mdpi.com

Adrenocorticotropic Hormone (ACTH) Release

This compound is a potent secretagogue for Adrenocorticotropic Hormone (ACTH) from the anterior pituitary gland. nih.govmdpi.com It functions as a key component of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress. nih.govnih.gov Pro-inflammatory cytokines released during stress can stimulate the hypothalamus to produce both corticotropin-releasing hormone (CRH) and this compound. nih.gov

While CRH is considered the primary regulator of ACTH secretion, this compound plays a crucial synergistic role. nih.gov It potentiates the effect of CRH, leading to a significantly amplified release of ACTH. nih.gov This synergistic action is vital for mounting an adequate stress response. The V1b receptor, which is expressed in the anterior pituitary, is primarily responsible for mediating this effect on ACTH excretion. mdpi.com

Studies in human volunteers have quantified this potentiation, demonstrating that the combined administration of this compound and CRH results in a much greater ACTH response than when either substance is given alone. nih.gov

Experimental Condition (in human volunteers)Peak Plasma ACTH Response (pg/ml, mean ± SE)Reference
This compound (AVP) alone 25 ± 6.6 nih.gov
oCRF alone 33 ± 4.6 nih.gov
AVP given 15 min before oCRF 85 ± 4.6 nih.gov
Simultaneous AVP and oCRF 132 ± 11 nih.gov
Insulin-induced Hypoglycemia 169 ± 20 nih.gov

This synergistic relationship suggests that this compound is a critical modulator of the HPA axis, fine-tuning the body's response to physiological and psychological stressors by amplifying the CRH-mediated release of ACTH. nih.gov

Inflammatory and Immunomodulatory Properties

This compound exhibits complex and sometimes contradictory effects on the immune system, acting as both an anti-inflammatory and a pro-inflammatory agent depending on the context and location. nih.govaccjournal.org

Cell ModelTreatmentKey Anti-Inflammatory FindingReceptorReference
RAW 264.7 Mouse Macrophages Lipopolysaccharide (LPS) + this compound (AVP)Inhibited IKK activity, IκBα degradation, and NF-κB transcription. Suppressed production of IL-6 and TNF-α.V2 accjournal.org

Conversely, within localized inflammatory sites, this compound can act as a pro-inflammatory peptide. nih.gov It has been shown to augment autologous mixed lymphocyte reactions and potentiate primary antibody responses. nih.gov Furthermore, via V1a receptors, this compound can substitute for the Interleukin-2 (IL-2) requirement for the production of gamma interferon (IFN-γ) by T cells, a key cytokine in cell-mediated immunity. nih.gov This suggests that locally, this compound may contribute to sustaining or amplifying immune responses. nih.gov This dual functionality highlights the peptide's role as a nuanced modulator of the immune system.

Establishment and Utilization of Advanced Animal Models

The study of the vasopressin system, including the actions of this compound, has been significantly advanced by the development of sophisticated animal models. These models allow for detailed in vivo investigation of gene regulation, physiological function, and the role of the vasopressin system in various pathologies. nih.govnih.gov

Transgenic Animal Models for Vasopressin System Research

Transgenic technology has been instrumental in creating animal models to dissect the complexities of vasopressin gene expression and function. bris.ac.ukscielo.br The most common method involves microinjecting a specific DNA construct into a fertilized oocyte, which is then implanted into a foster mother, ultimately establishing a transgenic line that carries the foreign gene. scielo.br

In vasopressin research, this has enabled the study of which genetic sequences are responsible for directing the tissue-specific expression of the vasopressin gene and how its expression is regulated by physiological stimuli like osmotic changes. bris.ac.ukahajournals.org An important achievement in this field was the development of a transgenic mouse line using an 8.2-kb genomic construct of the rat vasopressin gene. nih.govahajournals.org This particular model was successful because the animals expressed the transgene in a tissue-specific manner, primarily in the correct regions of the hypothalamus, and demonstrated appropriate regulation of the gene in response to osmotic stress, mimicking the natural system. nih.govahajournals.org These well-designed transgenic models provide an invaluable platform for studying the in vivo regulation of the vasopressin gene and the downstream physiological consequences of its expression. nih.gov

Disease-Specific Animal Models (e.g., Valproic Acid-Induced Autism Model Rats)

To investigate the role of the vasopressin system in complex neurodevelopmental disorders, researchers utilize disease-specific animal models that replicate key features of the human condition. A prominent example is the animal model of autism induced by prenatal exposure to valproic acid (VPA). nih.govgraphyonline.com VPA is a drug that, when taken during pregnancy, is known to increase the risk of autism spectrum disorder (ASD) in children. nih.gov

Rodents exposed to VPA in utero display behavioral phenotypes that are characteristic of ASD, including impairments in social interaction and communication, and the presence of repetitive, stereotyped behaviors. nih.govnih.gov This model is considered robust, exhibiting face, construct, and predictive validity, and may better represent idiopathic autism of environmental or epigenetic origin compared to single-gene mutation models. nih.gov The VPA model provides a critical tool to investigate the underlying neurobiology of autistic behaviors and to screen potential novel therapeutics. nih.govfrontiersin.org Given the known importance of the vasopressin system in regulating social behavior, models like the VPA-induced autism rat are essential for exploring how alterations in this neuropeptide system may contribute to the social deficits seen in ASD.

Enzymatic Stability and Biotransformation of Ala Argipressin

Impact of Structural Modifications on Proteolytic Resistance

The inherent instability of natural peptides like arginine vasopressin (AVP) has driven the development of structurally modified analogues with enhanced resistance to enzymatic degradation. nih.govwikipedia.org Ala-argipressin, an analogue of AVP, features a key structural modification—the addition of an alanine (B10760859) residue at the N-terminus. This modification significantly impacts its proteolytic resistance.

The primary site of initial enzymatic attack on arginine vasopressin is the N-terminal region, specifically the cleavage of the bond between the N-terminal cysteine and the adjacent tyrosine by aminopeptidases. nih.gov By adding an alanine residue to the N-terminus, this compound is designed to block this primary degradation pathway. This N-terminal extension provides steric hindrance and alters the recognition site for aminopeptidases that would normally inactivate AVP. nih.gov

Research on various vasopressin analogues has consistently shown that modifications at the N-terminus enhance stability. For example, deamination of the N-terminal cysteine in desmopressin (B549326) renders it less susceptible to aminopeptidases. oup.com Similarly, acetylation of the N-terminal amine group is a common strategy to increase resistance to proteolytic degradation. nih.gov The addition of an entire amino acid residue, as in this compound, serves a similar protective function, effectively shielding the core peptide structure from exopeptidases that target the N-terminus.

This increased resistance to enzymatic cleavage at the N-terminus is expected to prolong the in-vivo half-life of this compound compared to its parent compound, argipressin (B549350).

Identification of Specific Degrading Enzymes and Mechanisms

The degradation of arginine vasopressin (AVP) is carried out by specific enzymes primarily located in the liver and kidneys. nih.govwikipedia.org A key enzyme responsible for AVP inactivation, particularly during pregnancy, is a circulating cysteine aminopeptidase (B13392206) known as vasopressinase. nih.govnih.gov This enzyme inactivates AVP by cleaving the peptide bond between the N-terminal Cysteine (Cys¹) and Tyrosine (Tyr²). nih.gov

Another important enzymatic action involves post-proline cleaving enzymes, which can cleave the Pro⁷-Arg⁸ bond in the AVP sequence. nih.govnih.gov This cleavage results in the release of the C-terminal dipeptide, Arg-Gly-NH₂.

For this compound, the degradation profile is altered due to its N-terminal modification. The presence of the N-terminal alanine residue (Ala⁻¹) protects the Cys¹-Tyr² bond from cleavage by aminopeptidases like vasopressinase. Therefore, the primary mechanism of AVP degradation is effectively blocked.

The degradation of this compound would likely proceed through alternative pathways:

Cleavage by other aminopeptidases: An aminopeptidase capable of cleaving the newly formed Ala⁻¹-Cys¹ bond would initiate the degradation.

Endopeptidase action: The internal peptide bonds remain susceptible to cleavage by endopeptidases. The post-proline cleaving enzyme, for example, could still cleave the Pro⁷-Arg⁸ bond, leading to inactivation.

Proteasomal degradation: Like other intracellular proteins, vasopressin precursors can be degraded by the proteasome, a large protein complex that breaks down proteins into smaller peptides. nih.gov

The specific enzymes responsible for the metabolism of this compound have not been fully characterized in the literature. However, based on the known degradation pathways of AVP and the effect of its N-terminal modification, it is clear that the primary inactivating step is shifted away from the typical aminopeptidase cleavage of the Cys¹-Tyr² bond.

Table 1: Key Enzymes in Argipressin Degradation and the Protective Effect of N-terminal Modification

Enzyme Action on Argipressin (AVP) Hypothesized Action on this compound Reference
Vasopressinase (Cysteine Aminopeptidase) Cleaves the Cys¹-Tyr² bond at the N-terminus, causing inactivation. Blocked due to the N-terminal Alanine residue. nih.gov
Post-Proline Cleaving Enzyme Cleaves the Pro⁷-Arg⁸ bond internally. Remains a potential degradation pathway. nih.gov
Liver/Kidney Peptidases General degradation, including aminopeptidase activity. Reduced susceptibility to N-terminal degradation. derangedphysiology.comnih.gov

Strategies for Enhancing In Vivo Stability of this compound Analogues

Building upon the enhanced stability provided by the N-terminal alanine in this compound, further strategies can be employed to create even more robust analogues. The goal of these strategies is to further protect the peptide from enzymatic degradation and improve its pharmacokinetic profile. nih.gov

Several established methods for enhancing peptide stability could be applied to this compound analogues:

C-terminal Modification: The C-terminus of peptides is susceptible to cleavage by carboxypeptidases. Modifying the C-terminal glycine (B1666218) amide, for instance by amidation or conversion to an alcohol, can block this degradation pathway.

Substitution with D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids. Replacing one or more L-amino acids in the peptide sequence with their D-enantiomers can make the peptide resistant to cleavage at that site. derangedphysiology.com For example, the D-arginine at position 8 in desmopressin contributes to its increased resistance to degradation. derangedphysiology.com

Use of Unnatural Amino Acids: Incorporating amino acids not typically found in proteins can prevent recognition by proteases. For example, substituting an amino acid with its N-methylated version can provide stability. nih.gov

Cyclization: While argipressin is already a cyclic peptide (via a disulfide bond), further cyclization strategies, such as head-to-tail cyclization or the introduction of additional lactam bridges, can be used to constrain the peptide's conformation. A more rigid structure can be less accessible to the active sites of proteases. nih.gov

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size and shield it from enzymatic attack. This also reduces renal clearance, thereby extending the peptide's circulation time.

By combining the existing N-terminal modification of this compound with one or more of these strategies, it is possible to develop next-generation analogues with significantly improved in-vivo stability and therapeutic potential.

Table 2: Potential Stability-Enhancing Modifications for this compound Analogues

Modification Strategy Rationale Potential Benefit
C-terminal Amidation Protects against carboxypeptidase degradation. Increased half-life.
D-Amino Acid Substitution Reduces recognition by proteases. Enhanced proteolytic resistance.
N-methylation of Peptide Bonds Sterically hinders protease access. Improved stability against endopeptidases.
PEGylation Increases hydrodynamic radius and masks cleavage sites. Prolonged circulation time and reduced immunogenicity.

Computational and Theoretical Approaches in Ala Argipressin Research

Molecular Docking and Dynamics Simulations for Receptor Interactions

Understanding how Ala-argipressin binds to its target receptors, primarily the vasopressin (V1a, V2) and oxytocin (B344502) (OTR) receptors, is fundamental to elucidating its biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model and analyze these interactions at an atomic level.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.org The process involves placing the three-dimensional structure of this compound into the binding site of a receptor model. Using a scoring function, the program evaluates numerous possible binding poses and ranks them based on their estimated binding affinity. acs.org

For vasopressin analogues, docking studies have been crucial in identifying key interactions within the receptor's transmembrane domain. acs.orgnih.gov For instance, the macrocyclic ring of the peptide typically docks within the hydrophobic cavity of the 7TM domain, while the tripeptide tail can extend towards the extracellular loops. acs.org The cryo-electron microscopy structure of arginine-vasopressin bound to the V2 receptor reveals that the binding pocket is composed of all transmembrane helices and extracellular loops, providing a high-resolution template for these docking studies. biorxiv.org Docking simulations for vasopressin analogues have highlighted the importance of specific residues, such as the conserved arginine at position 8, in forming salt bridges that contribute to receptor-selective binding. nih.gov

Molecular Dynamics (MD) Simulations complement docking by providing insights into the dynamic nature of the receptor-ligand complex over time. rowan.edu After a ligand is docked, an MD simulation can be run to observe the stability of the binding pose and the conformational changes in both the peptide and the receptor. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the complex behaves in a simulated physiological environment. nih.govmdpi.com

Long-timescale MD simulations of arginine-vasopressin have shown that the peptide is conformationally flexible, adopting several stable structures in solution, which could be relevant for receptor recognition. nih.gov When applied to receptor-ligand complexes, MD simulations can refine the initial docked pose and reveal the network of hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the interaction. nih.gov Techniques like accelerated molecular dynamics (aMD) can enhance sampling of conformational space, making it possible to observe rare events like ligand binding and unbinding on computationally accessible timescales. nih.gov

Table 1: Key Amino Acid Interactions in Vasopressin Receptor Binding Identified via Computational Modeling
Receptor ResidueLocationInteraction TypeInteracting Ligand Residue (Typical)Significance in Binding
Tyr115TM2Hydrophobic/AromaticTyr2Implicated in determining agonist selectivity at the V1a receptor. acs.org
Asp (D2.65)TM2Salt BridgeArg8Potentially responsible for selective binding in OTR and V1aR. nih.gov
Phe105N/AHydrogen BondPeptide BackboneObserved in docking studies with V2R, contributing to ligand stabilization. d-nb.info
Gln119N/AHydrogen BondPeptide BackboneIdentified as a key interaction point for ligands within the V2R active site. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound research, QSAR models can be developed to predict the binding affinity or functional activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.

The QSAR process begins with a "training set" of molecules with known activities—in this case, a series of vasopressin analogues including this compound. nih.gov For each molecule, a set of numerical values known as "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov A combined approach using docking, MD, and QSAR has been successfully applied to a large set of V2 receptor antagonists to elucidate detailed interaction mechanisms. nih.gov Such studies often employ multiple linear regression (MLR) or more complex methods like artificial neural networks (ANN) to create a predictive equation. nih.gov The resulting QSAR model can then be used to predict the activity of new analogues based solely on their calculated descriptors.

Table 2: Example of a Data Structure for a Vasopressin Analogue QSAR Study
AnalogueBiological Activity (e.g., -log(IC50))Descriptor 1 (e.g., Molecular Weight)Descriptor 2 (e.g., LogP)Descriptor 3 (e.g., Dipole Moment)
Arginine-Vasopressin8.51084.2-4.215.2 D
This compound7.91155.3-4.016.1 D
Analogue X7.21100.5-3.514.8 D
Analogue Y8.11128.4-4.515.5 D

The predictive power of a QSAR model is rigorously validated to ensure its reliability. The applicability domain of the model is also defined to specify the chemical space in which it can make trustworthy predictions. nih.gov

Predictive Modeling of Peptide Stability and Bioavailability

Beyond receptor interactions, computational models are critical for predicting the pharmaceutical properties of peptide candidates like this compound, particularly their stability and bioavailability.

Predictive Modeling of Peptide Stability: The chemical and physical stability of a peptide is a crucial factor for its development as a therapeutic agent. mdpi.com Predictive stability modeling uses data from accelerated stability studies (where the peptide is stressed at high temperatures) to forecast its long-term shelf-life under normal storage conditions (e.g., 2 years at 5°C). mdpi.comresearchgate.net

Advanced kinetic modeling (AKM) is a prominent approach that can describe complex degradation profiles. casss.orgnih.gov By analyzing the rates of degradation product formation under various stress conditions, kinetic models based on principles like the Arrhenius equation are built. casss.org These models can provide accurate stability predictions within weeks, a process that would otherwise take years of real-time monitoring. mdpi.comresearchgate.net Such in silico studies are increasingly valued by regulatory agencies as they accelerate development and provide a deeper understanding of degradation pathways. mdpi.comnih.gov

Table 3: Illustrative Design for an Accelerated Stability Study for Kinetic Modeling
ConditionTemperatureTime Points for SamplingPurpose
Long-Term Storage5°C ± 3°C0, 3, 6, 9, 12, 18, 24 monthsConfirm real-time stability and verify predictions. researchgate.net
Accelerated25°C ± 2°C0, 1, 2, 3, 6 monthsGenerate data for kinetic model building. researchgate.net
Stressed40°C ± 2°C0, 1, 2, 4, 8 weeksGenerate data on primary degradation pathways for model building. researchgate.net

Predictive Modeling of Bioavailability: Oral bioavailability is a key pharmacokinetic property that determines what fraction of an administered drug reaches systemic circulation. simulations-plus.com In silico tools can predict bioavailability directly from a molecule's 2D structure. simulations-plus.com These models use artificial neural networks or other machine learning techniques to predict fundamental physicochemical properties like aqueous solubility, lipophilicity (logD), gastrointestinal permeability, and plasma protein binding. simulations-plus.comresearchgate.net

These predicted parameters can then be integrated into physiologically based pharmacokinetic (PBPK) models. simulations-plus.comnih.gov PBPK models simulate the absorption, distribution, metabolism, and excretion (ADMET) of a drug within a virtual human or animal, providing a holistic prediction of its pharmacokinetic profile. nih.gov While peptides like this compound generally have poor oral bioavailability, these predictive tools are invaluable for screening analogues and identifying modifications that might enhance their absorption and metabolic stability.

Concluding Remarks and Future Research Directions

Unexplored Physiological Roles and Research Potentials

The physiological profile of Ala-argipressin is currently undefined. Future research should prioritize a systematic investigation of its effects on various physiological systems. A primary area of interest would be its impact on the cardiovascular and renal systems, given the well-established roles of AVP in regulating blood pressure and water homeostasis. nih.govcvpharmacology.com Studies on animal models could elucidate whether the substitution of proline with alanine (B10760859) at position 7 alters the selectivity of the peptide for vasopressin receptor subtypes (V1a, V1b, and V2). For instance, research on a related analogue, [NMeAla7]AVP, where proline at position 7 is replaced by N-methyl-L-alanine, demonstrated a loss of vasopressor activity and V1 receptor binding, while retaining high affinity for the V2 receptor, resulting in a specific antidiuretic agent. mdpi.com A similar divergence in activity and selectivity may exist for this compound, and this warrants thorough investigation.

Further research could also explore the potential role of this compound in the central nervous system. AVP is known to be involved in social behaviors, memory, and the stress response. nih.gov It would be valuable to determine if this compound can cross the blood-brain barrier and if it modulates these neurological processes.

Development of Novel this compound-Derived Peptides with Enhanced Specificity

Should initial studies reveal a unique and therapeutically interesting profile for this compound, subsequent research could focus on the development of novel peptides derived from its structure. The goal of such endeavors would be to enhance its specificity for a particular vasopressin receptor subtype, thereby minimizing off-target effects. Techniques such as amino acid scanning, cyclization strategies, and the incorporation of unnatural amino acids could be employed to create a new generation of this compound-based compounds. nih.gov The structure-activity relationship studies of other vasopressin antagonists have shown that modifications to the tripeptide tail can significantly impact receptor affinity and potency, suggesting a promising avenue for the design of novel analogues. nih.gov The development of such highly selective ligands would not only hold therapeutic promise but also serve as valuable pharmacological tools for dissecting the physiological roles of individual vasopressin receptors.

Advancements in Research Methodologies for Peptide Characterization

The characterization of this compound and its future derivatives will necessitate the application of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) will be crucial for the purification, identification, and quantification of these peptides and their potential metabolites. researchgate.net Techniques such as tandem mass spectrometry (MS/MS) can provide detailed structural information, including the precise sequence and any post-translational modifications.

To understand the three-dimensional structure and receptor-binding interface of this compound, biophysical methods like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be indispensable. These techniques can provide atomic-level insights into the peptide's conformation and its interaction with vasopressin receptors, guiding the rational design of more potent and selective analogues.

Integration of Omics Data for Comprehensive Mechanistic Understanding

A systems-level understanding of the molecular mechanisms of this compound will require the integration of various "omics" data. Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression in target tissues following treatment with this compound. Proteomics can identify alterations in protein expression and signaling pathways. Metabolomics can provide a snapshot of the metabolic changes induced by the peptide.

By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action. cvpharmacology.com This approach can help in identifying novel downstream targets, understanding the complex biological networks it modulates, and potentially discovering biomarkers to predict its efficacy or side effects. For example, gene expression profiling of placental tissue in response to arginine vasopressin infusion in mice has provided insights into the molecular pathways involved in preeclampsia-like phenotypes. mdpi.com A similar approach for this compound could uncover its unique mechanistic signature.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Ala-argipressin, and how can reproducibility be validated?

  • Methodological Answer : Peptide synthesis requires solid-phase techniques with Fmoc/t-Bu chemistry, followed by HPLC purification (≥95% purity). Critical steps include resin activation, coupling efficiency monitoring via Kaiser tests, and mass spectrometry (MS) for sequence confirmation. Reproducibility hinges on documenting reaction conditions (temperature, solvent ratios, and cleavage time) and batch-to-batch consistency checks using circular dichroism (CD) for structural integrity .

Q. Which in vitro models are optimal for studying this compound’s receptor binding kinetics?

  • Methodological Answer : Cell lines expressing human vasopressin receptors (e.g., V1a, V2) are standard. Use radioligand binding assays (³H-labeled this compound) with competitive displacement curves to determine IC50 values. Include negative controls (receptor-negative cells) and validate via cAMP assays for functional activity. For kinetic studies, surface plasmon resonance (SPR) provides real-time association/dissociation rates .

Q. How should researchers standardize sample preparation to minimize degradation during in vivo studies?

  • Methodological Answer : Stabilize this compound in acidic buffers (pH 3–4) to prevent enzymatic cleavage. Use protease inhibitors (e.g., aprotinin) in plasma/serum samples and freeze immediately at -80°C. For tissue distribution studies, employ rapid homogenization in chilled methanol-water mixtures to preserve peptide integrity .

Advanced Research Questions

Q. What analytical approaches resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., receptor isoform expression levels, buffer ionic strength). Conduct meta-analyses using standardized datasets (e.g., pKi values normalized to reference ligands). Employ multivariate regression to identify confounding variables (e.g., temperature, GTPγS inclusion in assays). Cross-validate findings with orthogonal methods like fluorescence resonance energy transfer (FRET) .

Q. How can researchers optimize this compound’s stability in physiological conditions for therapeutic applications?

  • Methodological Answer : Stability enhancement strategies include:

  • Backbone modification : Substitute labile amino acids (e.g., D-arginine) to reduce protease susceptibility.
  • PEGylation : Conjugate polyethylene glycol to the N-terminus to prolong half-life.
  • Nanocarrier encapsulation : Use lipid-based nanoparticles to shield the peptide from renal clearance. Validate stability via accelerated degradation studies (37°C, pH 7.4) and MALDI-TOF MS .

Q. What computational frameworks integrate this compound’s pharmacological data with existing vasopressin analog literature?

  • Methodological Answer : Use cheminformatics tools (e.g., Molecular Operating Environment) to align this compound’s structure-activity relationships (SAR) with analogs like desmopressin. Apply machine learning (random forest or neural networks) to predict off-target effects based on pharmacophore similarity. Cross-reference databases like ChEMBL for meta-analyses of receptor subtype selectivity .

Q. How should researchers design dose-response studies to account for species-specific variations in this compound metabolism?

  • Methodological Answer : Conduct interspecies pharmacokinetic (PK) profiling in rodents, non-human primates, and human hepatocyte models. Measure clearance rates using LC-MS/MS and adjust dosing regimens via allometric scaling. Incorporate cytochrome P450 inhibition assays to identify metabolic pathways. Use ANOVA with post-hoc Tukey tests to statistically validate interspecies differences .

Data Synthesis and Reporting Guidelines

  • Contradiction Analysis : When conflicting data emerge, explicitly compare experimental conditions (e.g., buffer composition, cell line variants) and apply sensitivity analyses to isolate variables .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare, with detailed metadata .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design transparency and include ethics committee approval codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ala-argipressin
Reactant of Route 2
Ala-argipressin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.